molecular formula C15H13ClN2O B7858782 5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile

5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile

Cat. No.: B7858782
M. Wt: 272.73 g/mol
InChI Key: MCAKVIZYXLVGDX-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a benzonitrile derivative featuring a chloro substituent at the 5-position, a 4-methoxy-benzylamino group at the 2-position, and a nitrile functional group. Its structure enables interactions with biological targets, such as enzymes or receptors, while the nitrile group may contribute to metabolic stability or serve as a synthetic handle for further modifications.

Properties

IUPAC Name

5-chloro-2-[(4-methoxyphenyl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAKVIZYXLVGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and methoxy groups enhances its binding affinity to target proteins, potentially affecting various signaling pathways.

Inhibitory Activity

Studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could position it as a candidate for anticancer therapies .

Antibacterial Activity

Recent investigations have demonstrated that derivatives of this compound possess significant antibacterial properties. In vitro studies have revealed minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL against various bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Potential

The compound's ability to inhibit the USP1/UAF1 deubiquitinase complex has been explored in cancer research. This complex plays a crucial role in regulating protein degradation pathways that are often dysregulated in cancer cells. By targeting this complex, this compound may contribute to the induction of apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : A study highlighted the efficacy of similar benzonitrile derivatives in inhibiting tumor growth in xenograft models, suggesting that modifications to the benzonitrile scaffold could enhance anticancer activity .
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding interactions between this compound and DHFR, supporting its role as a potential inhibitor .
  • Pharmacokinetics : Research on related compounds has shown that structural modifications can significantly influence pharmacokinetic properties such as solubility and bioavailability, which are critical for therapeutic efficacy .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResult (MIC)Reference
AntibacterialVarious Bacteria0.8 - 100 µg/mL
DHFR InhibitionEnzyme AssayIC50 = 92 µM
Anticancer PotentialXenograft ModelsSignificant Inhibition

Table 2: Structure-Activity Relationship

Compound VariantBinding Affinity (kcal/mol)Activity Description
Base Compound-10.2Moderate activity
Chloro Substituted Variant-10.5Enhanced specificity
Methoxy Substituted Variant-11.5Increased potency

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile

Compound Name Substituents/Modifications Key Structural Features Reference
5-Chloro-2-hydroxybenzonitrile Hydroxy group at 2-position Lacks benzylamino group; nitrile retained
5-Chloro-2-(oxolan-3-yloxy)benzonitrile Oxolane (tetrahydrofuran) at 2-position Ether linkage instead of benzylamino
4-Chloro-5-fluoro-2-hydroxybenzonitrile Fluoro and hydroxy groups at 4- and 2-positions Dual halogenation; nitrile retained
4-Amino-2-chloro-5-fluorobenzonitrile Amino and fluoro groups at 4- and 5-positions Electron-donating amino group

Key Observations :

  • This group may also influence solubility and binding affinity in biological systems.
  • Halogenation : The 5-chloro substituent is conserved in several analogs (e.g., ), suggesting its role in electronic modulation or bioactivity. Fluorinated derivatives (e.g., ) may exhibit improved metabolic stability due to fluorine’s electronegativity.

Physicochemical Properties

Table 2: Physicochemical Comparison of Selected Benzonitrile Derivatives

Compound Name LogP/LogD (pH 7.4) Polar Surface Area (Ų) Rotatable Bonds Lipinski Compliance Reference
This compound* ~2.5 (estimated) ~50 (estimated) 3 Likely
5-Chloro-2-(oxolan-3-yloxy)benzonitrile 2.18 42.25 2 Yes
4-Chloro-5-fluoro-2-hydroxybenzonitrile N/A ~60 (estimated) 1 Yes

Key Observations :

  • Lipophilicity: The target compound’s LogD is expected to be higher than 5-Chloro-2-(oxolan-3-yloxy)benzonitrile (LogD = 2.18) due to the hydrophobic 4-methoxy-benzylamino group.
  • Polar Surface Area (PSA): The benzylamino and nitrile groups likely increase PSA compared to ether-linked analogs, impacting membrane permeability and solubility.

Key Observations :

  • Benzothiazole Analogs : The 4-methoxy-phenyl substituent in benzothiazole derivatives (e.g., ) correlates with antifungal activity, implying that similar groups in benzonitriles may enhance target engagement.
  • Anti-Resistance Potential: Benzonitrile derivatives with unique substitution patterns (e.g., compounds C and D ) show promise against resistant pathogens, highlighting the importance of structural diversity.

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